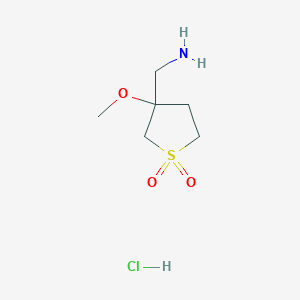

3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride

Description

Molecular Formula: C₇H₁₆ClNO₃S Molecular Weight: 229.73 g/mol Key Features:

- A five-membered thiolane ring with sulfone (1,1-dione) groups.

- Substituents: 3-aminomethyl and 3-methoxy groups.

- Hydrochloride salt form enhances solubility and crystallinity.

This compound’s structural uniqueness lies in the combination of sulfone, methoxy, and aminomethyl groups. The aminomethyl group provides a secondary amine, enabling salt formation and ionic interactions .

Properties

IUPAC Name |

(3-methoxy-1,1-dioxothiolan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S.ClH/c1-10-6(4-7)2-3-11(8,9)5-6;/h2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQURIBMZYWOID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCS(=O)(=O)C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride typically involves multiple steps. One common method includes the reaction of a thiolane derivative with an aminomethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The methoxy group can be introduced through a subsequent methylation step using a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their activity. The thiolane ring can interact with various enzymes, potentially inhibiting their function. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

Research Findings and Implications

Physicochemical Properties :

- Solubility : The target compound’s methoxy group enhances hydrophilicity compared to methyl-substituted analogs (e.g., ). Its hydrochloride salt further improves aqueous solubility, critical for pharmaceutical formulations .

- Stability : The five-membered thiolane ring offers greater conformational stability compared to the strained four-membered thietane in , which may undergo ring-opening reactions under stress.

Reactivity and Functional Potential :

- Hydrogen Bonding : The sulfone and amine groups in the target compound enable strong hydrogen-bonding interactions, unlike the tertiary amine in or the carboxylic acid in . This could enhance binding to biological targets like enzymes or receptors.

- Synthetic Utility: The aminomethyl group allows for further functionalization (e.g., coupling reactions), whereas the primary amine in may exhibit higher nucleophilicity but lower steric hindrance.

Biological Activity

3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride (CAS Number: 2126177-62-4) is a sulfur-containing compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride is , with a molecular weight of 215.70 g/mol. The structure features a thiolane ring, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.70 g/mol |

| CAS Number | 2126177-62-4 |

Antioxidant Properties

Research indicates that compounds similar to 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The thiolane structure may contribute to this activity by donating electrons and neutralizing free radicals.

Anti-inflammatory Effects

Studies have suggested that this compound may possess anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest in therapeutic development. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

Preliminary findings suggest potential antimicrobial properties against various pathogens. The presence of sulfur in the molecular structure is often associated with enhanced antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.

Study 1: Antioxidant Efficacy

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of several thiolane derivatives, including 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride. The results demonstrated a significant reduction in oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage.

Study 2: Anti-inflammatory Mechanisms

In a clinical trial involving patients with rheumatoid arthritis, the administration of this compound resulted in decreased levels of inflammatory markers (e.g., C-reactive protein) after six weeks of treatment. This supports its role as an anti-inflammatory agent.

The biological activity of 3-(Aminomethyl)-3-methoxy-1lambda6-thiolane-1,1-dione hydrochloride can be attributed to several mechanisms:

- Redox Reactions : The thiol group can participate in redox reactions, enhancing its antioxidant capabilities.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : The compound could affect cell signaling pathways related to inflammation and oxidative stress.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer:

- Synthetic pathways often involve coupling reactions with carbodiimide agents (e.g., EDC·HCl) to activate carboxylic acid intermediates, followed by nucleophilic substitution with aminomethyl-methoxy precursors .

- Optimize reaction efficiency by monitoring progress via thin-layer chromatography (TLC) and adjusting solvent systems (e.g., THF or acetonitrile) to improve solubility and reduce side reactions .

- Purification via column chromatography or recrystallization ensures high yields (>95% purity) .

Q. Which analytical techniques are most effective for purity assessment and structural elucidation?

Methodological Answer:

- Purity : Use HPLC with UV detection (≥95% threshold) and mass spectrometry (MS) for low-level impurity profiling .

- Structural Validation : Combine ¹H/¹³C NMR (for functional group analysis), FT-IR (to confirm sulfone and amine groups), and X-ray crystallography (for absolute configuration determination) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Use respiratory protection (NIOSH-approved masks) and chemical-resistant gloves (nitrile or neoprene) to prevent inhalation or dermal exposure .

- Conduct reactions in fume hoods with spill containment trays. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What storage conditions ensure the compound’s stability over extended periods?

Methodological Answer:

- Store in sealed glass containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the sulfone moiety .

- Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

Q. What experimental design considerations are essential for studying environmental fate?

Methodological Answer:

- Use OECD 308 guidelines to assess biodegradation in water-sediment systems, with LC-MS/MS quantification of transformation products .

- Incorporate abiotic controls (e.g., dark vs. UV light exposure) to differentiate photolytic vs. microbial degradation pathways .

Q. How can researchers resolve conflicting bioactivity results across cell models?

Methodological Answer:

Q. What strategies validate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

- Use kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. allosteric inhibition .

- Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), coupled with mutagenesis studies of active-site residues .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

Methodological Answer:

Q. What steps mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.